5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-16-12-8-11(2-3-13(12)22-14(16)19)23(20,21)17-6-7-18-10(9-17)4-5-15-18/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWKYYWOUUHCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This is achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.
Construction of the benzo[d]oxazole moiety: This step involves the cyclization of suitable intermediates to form the benzo[d]oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one has
Biological Activity
The compound 5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one represents a novel addition to the field of medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A dihydropyrazolo moiety
- A benzo[d]oxazole core
- A sulfonyl functional group
This combination of structural elements is thought to contribute to its biological activity.
The mechanism of action for 5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves interactions with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor signaling pathways. The compound's ability to bind to active sites on these targets is crucial for its therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance:
- In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrazine can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Case Study : A derivative with a similar scaffold demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Research Findings : Compounds containing the pyrazolo core have been reported to exhibit antibacterial activity against Gram-positive bacteria and some fungi .
- Mechanism : The mechanism is likely attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Other Pharmacological Effects
- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The presence of heterocyclic rings in the structure may contribute to antioxidant activity by scavenging free radicals.
Data Summary
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted a series of pyrazolo derivatives that showed significant anticancer activity against breast cancer cell lines. The study concluded that modifications at the sulfonyl group enhanced potency .
- Antimicrobial Testing : Another research article explored the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating a clear dose-dependent response in bacterial inhibition .
Comparison with Similar Compounds
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a–e)
- Key Features: These compounds (e.g., 13a–e) share a pyrazolo-pyrazinone core but lack the sulfonyl and benzooxazolone groups. Substituents include amino acid-derived side chains introduced via reductive lactamization of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids .
- Synthesis: Reductive lactamization of intermediates formed from D,L-α-amino acids and chlorinated pyrazole precursors.
- Properties : Molecular weights range between ~250–300 g/mol, lower than the target compound (366.37 g/mol) due to the absence of bulky sulfonyl and benzooxazolone groups.
CAS 2108270-49-9 (3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one)
- Key Features: Contains a pyrazolo[1,5-a]pyrazinone core with hydroxymethyl and oxadiazole substituents. The oxadiazole enhances H-bond acceptor capacity (6 acceptors vs. 4 in the target compound) .
- Molecular Weight : 337.33 g/mol, lower than the target compound due to the absence of a sulfonyl group.
Pyrazole-Oxazolone Hybrids
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
- Key Features: Combines pyranopyrazole and oxazine moieties. The oxazinone ring resembles the benzooxazolone in the target compound but lacks sulfonation .
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacethyl Hydrazones
- Key Features : Triazolopyrimidine core with hydrazone substituents. These compounds exhibit herbicidal and fungicidal activity, suggesting that the benzooxazolone in the target compound may similarly influence bioactivity .
Sulfonyl-Containing Heterocycles
- Enhance solubility via polar interactions.
- Act as hydrogen-bond acceptors, improving target binding.
- Increase molecular weight and steric bulk compared to non-sulfonated analogs.
Comparative Data Table
Key Research Findings
Synthetic Flexibility : Multi-component reactions (e.g., ) and reductive lactamization () are viable for constructing complex heterocycles. The target compound’s sulfonyl group may require post-synthetic sulfonation steps.
Bioactivity Potential: Analogs with oxazolone () or oxadiazole () moieties show fungicidal or herbicidal activity, suggesting the target compound’s benzooxazolone could confer similar properties.
Q & A
Q. What synthetic strategies are employed to introduce the sulfonyl group into pyrazolo[1,5-a]pyrazine derivatives?
The sulfonyl group is typically introduced via sulfonation reactions. For example, Kharaneko et al. (2020) demonstrated the functionalization of pyrazolo[1,5-a]pyrazine systems at the 4-position using sulfonylating agents, followed by purification via recrystallization or column chromatography . A modified procedure involves reacting intermediates like 2,7-diphenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one with sulfonyl chlorides under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C).
Key Characterization Data for Sulfonated Derivatives (Example):
| Compound | Yield (%) | Melting Point (°C) | Characterization Methods |
|---|---|---|---|
| 10c ( ) | 62 | 266–268 | IR, H/C NMR, MS |
| 10d ( ) | 68 | 263–265 | IR, H/C NMR, MS |
Q. Which spectroscopic methods are critical for structural elucidation of this compound?
Multinuclear NMR (H, C), IR spectroscopy, and mass spectrometry (MS) are standard for confirming core structures and functional groups. X-ray crystallography (e.g., ) resolves stereochemical ambiguities by determining dihedral angles and crystal packing . For instance, Jin-Hua Zhang et al. used single-crystal X-ray diffraction to confirm the dihedral angles between the pyrazine and oxazole moieties (R factor = 0.041) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing the pyrazolo[1,5-a]pyrazine core?
Optimization involves Design of Experiments (DoE) to evaluate variables like temperature, solvent, and catalyst. Fedotov et al. (2022) optimized the synthesis of triazolothiadiazine derivatives by testing reflux times (1–6 hours) and solvent systems (ethanol, pyridine), achieving 70–85% yields . Statistical modeling (e.g., Response Surface Methodology) is recommended for identifying ideal conditions.
Example Reaction Optimization Parameters ( ):
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Reaction Time | 1–6 hours | 5 hours (reflux) |
| Solvent | Ethanol, Pyridine | Pyridine |
| Temperature | 80–120°C | 100°C |
Q. What methodologies address contradictions between experimental and computational NMR data?
Discrepancies arise from solvent effects or conformational flexibility. To resolve these:
Q. How can drug-likeness and pharmacokinetic properties be evaluated for this compound?
Tools like SwissADME predict parameters such as logP, solubility, and bioavailability. Fedotov et al. (2022) used SwissADME to compare synthesized salts with celecoxib, revealing:
- Lipophilicity (LogP): 3.2–3.8 (vs. 3.5 for celecoxib).
- Water Solubility: Moderate (Log S = -4.1 to -3.8).
- Drug-likeness: Compliance with Lipinski’s Rule of 5 .
Methodological Guidance for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
